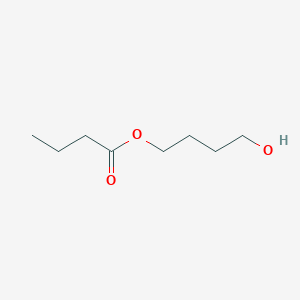

4-Hydroxybutyl butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxybutyl butanoate is an organic compound with the molecular formula C8H16O3. It is an ester formed from butanoic acid and 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl butanoate can be synthesized through esterification, where butanoic acid reacts with 4-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a fixed-bed reactor with an acid catalyst to facilitate the reaction. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Analyse Chemischer Reaktionen

Hydrolysis

The ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields butanoic acid and 4-hydroxybutanol.

-

Basic Hydrolysis (Saponification) : Produces sodium butanoate and 4-hydroxybutanol.

-

Thermal Decomposition : At elevated temperatures, it decomposes into γ-butyrolactone and water (ΔH = +4.5 kJ/mol) .

Table 2: Thermodynamic Data for Decomposition

| Reaction | ΔH (kJ/mol) | Conditions | Source |

|---|---|---|---|

| C₈H₁₆O₃ → C₄H₆O₂ + H₂O | +4.5 ± 0.2 | Liquid phase, 25°C |

Oxidation and Reduction

The hydroxyl and ester groups participate in redox reactions:

-

Oxidation :

-

Reduction :

Table 3: Redox Reaction Pathways

| Reaction Type | Reagents | Major Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic conditions) | 4-Oxobutyl butanoate | |

| Reduction | LiAlH₄ | 4-Hydroxybutanol + Butanol |

Substitution and Addition Reactions

The hydroxyl group undergoes nucleophilic substitution, while the ester participates in Michael additions:

-

Substitution : Reacts with thionyl chloride (SOCl₂) to form 4-chlorobutyl butanoate .

-

Addition : Acrylates or amines add to the ester, forming crosslinked polymers—critical in coatings and adhesives .

Polymerization

4-Hydroxybutyl butanoate serves as a monomer in synthesizing biodegradable polyhydroxyalkanoates (PHAs). Key pathways include:

-

Enzymatic Polymerization : Bacterial enzymes like PhaC incorporate 4-hydroxybutyrate-CoA into PHA copolymers .

-

Industrial Applications : Used in elastomers and thermoplastics due to its biocompatibility .

Environmental and Biological Degradation

Wissenschaftliche Forschungsanwendungen

4-Hydroxybutyl butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to form biocompatible esters.

Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant odor.

Wirkmechanismus

The mechanism by which 4-hydroxybutyl butanoate exerts its effects involves its ability to undergo hydrolysis, releasing butanoic acid and 4-hydroxybutanol. These products can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Butyl butanoate: An ester formed from butanoic acid and butanol, lacking the hydroxyl group.

4-Hydroxybutyl acetate: An ester formed from acetic acid and 4-hydroxybutanol, differing in the acid component.

Uniqueness: 4-Hydroxybutyl butanoate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis and industrial applications.

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Biologische Aktivität

4-Hydroxybutyl butanoate (C8H16O3) is an ester derived from butanoic acid and 4-hydroxybutanol. This compound has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and its role as a precursor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its effects on antimicrobial peptide expression, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- CAS Number : 19022215

Antimicrobial Properties

Recent studies have highlighted the ability of hydroxylated derivatives of butyrate, including this compound, to induce the expression of antimicrobial peptides (AMPs). These peptides play a crucial role in the innate immune response by providing a first line of defense against microbial infections.

- Study Findings :

- A study demonstrated that sodium 4-hydroxybutyrate could significantly upregulate AMP expression in murine bone marrow-derived macrophages. This upregulation was noted to occur through mechanisms independent of histone deacetylase inhibition, suggesting alternative pathways for AMP induction .

- The functionalization of biomaterials with these hydroxylated derivatives can enhance their antimicrobial properties, thereby reducing bacterial contamination in clinical settings .

The mechanism by which this compound exerts its biological effects appears to involve modulation of gene expression related to immune responses. The compound's ability to enhance AMP production suggests that it may influence signaling pathways associated with inflammation and immunity.

In Vivo Studies

In vivo experiments have shown that treatment with sodium 4-hydroxybutyrate can lead to increased resistance against bacterial infections. For instance, when tested in animal models, those treated with this compound exhibited a marked decrease in bacterial load compared to control groups .

Toxicological Assessments

Toxicological evaluations indicate that while this compound has beneficial biological activities, it is essential to assess its safety profile thoroughly. Preliminary assessments suggest a favorable safety margin; however, comprehensive toxicological studies are warranted to establish its suitability for therapeutic applications.

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Mechanism of Action | Safety Profile |

|---|---|---|---|

| This compound | High | Induction of AMPs | Favorable (preliminary) |

| Sodium Butyrate | Moderate | Histone deacetylase inhibition | Established |

| Other Butyrate Derivatives | Variable | Various (dependent on structure) | Variable |

Eigenschaften

IUPAC Name |

4-hydroxybutyl butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-5-8(10)11-7-4-3-6-9/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHMPQJGZDCJAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597471 |

Source

|

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55011-60-4 |

Source

|

| Record name | 4-Hydroxybutyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.